4-(2-Bromo-5-fluorobenzyl)morpholine
Description
BenchChem offers high-quality 4-(2-Bromo-5-fluorobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-5-fluorobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-bromo-5-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTRFXHEKDRRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242485 | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-18-8 | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(2-bromo-5-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine in DMSO and methanol
An In-Depth Technical Guide to Determining the Solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine in DMSO and Methanol
Authored by: A Senior Application Scientist
Publication Date: February 14, 2026
Abstract
The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This guide provides a comprehensive technical overview of the methodologies for assessing the solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for these experimental choices. The guide emphasizes the importance of establishing robust and reproducible solubility data to ensure the integrity of subsequent biological assays and formulation studies.
Introduction: The Critical Role of Solubility in Drug Discovery
4-(2-Bromo-5-fluorobenzyl)morpholine is a substituted morpholine derivative, a class of compounds recognized for its broad range of biological activities. The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The physicochemical properties of a novel compound, such as 4-(2-Bromo-5-fluorobenzyl)morpholine, are paramount to its potential as a therapeutic agent. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and in vitro assay performance.
In the initial phases of drug discovery, compounds are often dissolved in organic solvents to create high-concentration stock solutions for high-throughput screening.[2] Inaccurate solubility data can lead to significant experimental artifacts, such as compound precipitation in aqueous assay buffers, resulting in misleading structure-activity relationships (SAR). Therefore, a thorough understanding of a compound's solubility in commonly used solvents is not merely a procedural step but a foundational element of a successful research campaign.
This guide will focus on two ubiquitous solvents in the pharmaceutical sciences: Dimethyl Sulfoxide (DMSO) and Methanol.
Solvent Profiles: DMSO and Methanol in the Pharmaceutical Laboratory
The choice of solvent is a critical decision in experimental design. DMSO and methanol are frequently employed due to their distinct and advantageous properties.
Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This broad solvency makes it an invaluable tool for solubilizing diverse chemical libraries for in vitro screening.[3] Its miscibility with water and many organic solvents allows for seamless dilution into aqueous media for biological assays.[3]
Key Attributes of DMSO:
-
High Solvency Power : Capable of dissolving both hydrophilic and hydrophobic compounds.[2]
-
Water Miscibility : Allows for easy preparation of aqueous working solutions from a concentrated DMSO stock.[3]
-
Low Volatility : Its high boiling point (189 °C) minimizes evaporation, ensuring concentration stability of stock solutions.[3]
However, it is crucial to acknowledge that DMSO can exert its own biological effects and may interact with protein targets, potentially confounding experimental results.[4] Therefore, determining the maximum solubility allows for the preparation of highly concentrated stock solutions, which in turn minimizes the final concentration of DMSO in the assay medium.
Methanol: A Versatile Polar Protic Solvent
Methanol is a polar protic solvent widely used in pharmaceutical analysis and manufacturing.[5][6] Its ability to dissolve a broad range of organic compounds makes it a valuable solvent for sample preparation, purification, and various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[5][7]
Key Attributes of Methanol:
-
Strong Solvating Power : Effectively dissolves many polar organic molecules.[5][8]
-
Volatility : A low boiling point (64.7 °C) facilitates easy removal by evaporation.[8]
-
Compatibility with Analytical Methods : Its low UV cutoff (around 205 nm) makes it suitable for spectrophotometric analysis.[5]
Methanol is often used in the extraction of natural products and as a solvent in chemical synthesis.[6][8] Understanding the solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine in methanol is essential for its purification, characterization, and formulation development.
Physicochemical Properties of 4-(2-Bromo-5-fluorobenzyl)morpholine
While specific experimental data for 4-(2-Bromo-5-fluorobenzyl)morpholine is not widely published, we can infer some of its properties from its structure. The molecule possesses a polar morpholine ring and a substituted aromatic ring, suggesting a degree of polarity. The presence of a bromine and a fluorine atom will influence its electronic properties and potential for intermolecular interactions.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₃BrFNO | Inferred from name |
| Molecular Weight | ~274.13 g/mol | [9] |
| Appearance | Likely a solid or liquid at room temperature | [9] |
Experimental Determination of Solubility
The following protocols provide a systematic approach to determining the equilibrium solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine. The "shake-flask" method is a gold-standard technique for this purpose.
Required Materials and Equipment
-
4-(2-Bromo-5-fluorobenzyl)morpholine (as a solid)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade Methanol (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
2 mL microcentrifuge tubes or glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Experimental Workflow for Solubility Determination
The overall process involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of a Supersaturated Solution :
-
Accurately weigh approximately 5-10 mg of 4-(2-Bromo-5-fluorobenzyl)morpholine into a 2 mL glass vial.
-
Add a defined volume (e.g., 500 µL) of the solvent (either DMSO or methanol). The goal is to have a visible excess of undissolved solid.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Vigorously vortex the mixture for 2-3 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.
-
-
Separation of Undissolved Solid :
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
-
Sample Analysis :
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
For an additional purification step, the supernatant can be filtered through a 0.22 µm syringe filter compatible with the solvent.
-
Accurately dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile for HPLC analysis). A large dilution factor will likely be necessary.
-
Determine the concentration of 4-(2-Bromo-5-fluorobenzyl)morpholine in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility :
-
Back-calculate the original concentration in the undiluted supernatant using the dilution factor.
-
The resulting value is the equilibrium solubility of the compound in the specific solvent at the tested temperature. Express the solubility in units such as mg/mL or mM.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of 4-(2-Bromo-5-fluorobenzyl)morpholine
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |
| DMSO | 25 | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Clear solution, no precipitation] |
| Methanol | 25 | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Clear solution, no precipitation] |
Conclusion and Best Practices
This technical guide outlines a robust and reliable methodology for determining the . Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.
Key Recommendations:
-
Always use high-purity, anhydrous solvents to avoid variability.
-
Ensure that the system has reached equilibrium for accurate thermodynamic solubility measurements.
-
Validate the analytical method for quantification to ensure accuracy and precision.
-
When preparing stock solutions for biological assays, it is advisable to work at concentrations below the measured maximum solubility to prevent precipitation upon storage or dilution.
By systematically characterizing the solubility of lead compounds like 4-(2-Bromo-5-fluorobenzyl)morpholine, research organizations can mitigate risks, improve data quality, and accelerate the progression of promising therapeutic candidates.
References
- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Purosolv. (2025, April 21). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- ProPharma Group. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation.
- gChem. (n.d.). Pharmaceuticals.
- ScienceDirect. (2025, July 31). Methanol as solvent: Significance and symbolism.
- Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- Lab Pro. (2026, February 1). Top 10 Uses For Methanol.
- Sigma-Aldrich. (n.d.). N-(4-Bromo-3-fluorobenzyl)morpholine.
- Sigma-Aldrich. (n.d.). 4-(4-bromo-2-fluorobenzyl)morpholine.
- National Center for Biotechnology Information. (n.d.). Morpholine.
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Navigating the Unseen: A Technical Safety Guide to 4-(2-Bromo-5-fluorobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Physicochemical Properties
4-(2-Bromo-5-fluorobenzyl)morpholine is a substituted benzylmorpholine derivative. The presence of a bromine and a fluorine atom on the benzyl ring, coupled with the morpholine moiety, dictates its chemical behavior and, consequently, its safety profile.
| Property | Estimated Value/Information | Source Analogy |
| Molecular Formula | C₁₁H₁₃BrFNO | PubChem CID: 21914503[1] |
| Molecular Weight | ~274.13 g/mol | PubChem CID: 168432392[2] |
| Appearance | Likely an off-white to yellow solid or a viscous liquid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Limited solubility in water is expected. | General knowledge of organic compounds |
| Boiling Point | Not determined. Likely high due to molecular weight and polarity. | N/A |
| Melting Point | Not determined. | N/A |
Section 2: Hazard Identification and Toxicological Profile
Based on the toxicological data of analogous compounds, 4-(2-Bromo-5-fluorobenzyl)morpholine is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3][4][5] Ingestion may lead to gastrointestinal irritation and systemic toxicity.
-
Acute Toxicity (Dermal): May be harmful in contact with skin.[4][5][6] Prolonged contact can cause skin irritation.
-
Acute Toxicity (Inhalation): May cause respiratory irritation.[3] Vapors or dusts can irritate the nose, throat, and lungs.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]
The morpholine component itself is known to be corrosive to tissues.[8] The presence of halogen atoms (bromine and fluorine) can also contribute to the overall toxicity profile.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 4-(2-Bromo-5-fluorobenzyl)morpholine. The following procedures are based on best practices for handling halogenated organic compounds.[9][10][11]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
Caption: Personal Protective Equipment Workflow.
Detailed PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[12]
-
Skin Protection: Wear a fully buttoned lab coat and chemically resistant gloves (double nitrile or neoprene are recommended).[10][11] Always check the glove manufacturer's compatibility chart.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]
Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Use non-sparking tools to prevent ignition sources.[12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Caption: Emergency Response Flowchart.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Section 5: Accidental Release and Waste Disposal
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10] Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.[9]
-
Halogenated waste should be kept separate from non-halogenated waste.[9]
Section 6: Conclusion
While 4-(2-Bromo-5-fluorobenzyl)morpholine presents potential for scientific advancement, it must be handled with the care and respect that any novel chemical entity deserves. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety is not just a regulatory requirement but a cornerstone of scientific integrity and responsible innovation.
References
- Braun Research Group.
- Washington State University.
- MIT Plasma Science and Fusion Center.
- Vanderbilt University.
- Department of Organic Chemistry. General Safety Framework.
- PubChem. 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO).
- PubChem. 4-(2-Bromo-5-fluorophenethyl)morpholine | C12H15BrFNO | CID 168432392.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (S)-3-Benzylmorpholine hydrochloride.
- ECHEMI. 4-(2-BroMoethyl)
- CDN Isotopes.
- Nexchem Ltd.
- PENTA s.r.o.
- Fisher Scientific.
- Carl ROTH.
- FooDB. Showing Compound Morpholine (FDB008207).
- PubChem. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544.
- Cameo Chemicals. MORPHOLINE.
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The Ascendant Role of 4-(2-Bromo-5-fluorobenzyl)morpholine Derivatives in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, lauded for its capacity to bestow favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] When incorporated into a 4-substituted benzylamine framework, particularly with the strategic placement of halogen atoms such as bromine and fluorine, a chemical scaffold of significant therapeutic potential emerges. This technical guide provides a comprehensive exploration of 4-(2-bromo-5-fluorobenzyl)morpholine derivatives, a class of compounds poised for impactful applications in drug discovery. We will delve into rational synthetic strategies, robust protocols for biological evaluation, and an analysis of the structure-activity relationships that govern their efficacy, with a particular focus on their potential as kinase inhibitors.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is a recurring motif in a multitude of approved pharmaceuticals and clinical candidates.[2] Its prevalence stems from a unique combination of attributes: the ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the tertiary amine provides a key point for molecular elaboration and can be protonated at physiological pH, aiding in aqueous solubility.[2] Furthermore, the morpholine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles.[3]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[3][4] The presence of a bromine atom offers an additional vector for modifying electronic properties and can serve as a handle for further synthetic transformations. The specific 2-bromo-5-fluoro substitution pattern on the benzyl ring of the title compounds creates a unique electronic and steric environment that can be exploited for selective targeting of biological macromolecules.
Synthetic Pathways and Methodologies
The cornerstone of synthesizing 4-(2-bromo-5-fluorobenzyl)morpholine derivatives is the N-alkylation of morpholine with a suitable 2-bromo-5-fluorobenzyl electrophile. The most common and direct approach involves the reaction of morpholine with 2-bromo-5-fluorobenzyl bromide.
Synthesis of the Key Precursor: 2-Bromo-5-fluorobenzyl bromide
The requisite starting material, 2-bromo-5-fluorobenzyl bromide, is commercially available but can also be synthesized in the laboratory.[5] A common synthetic route involves the bromination of a suitable toluene precursor.
General Protocol for N-Alkylation of Morpholine
The following is a representative protocol for the synthesis of 4-(2-bromo-5-fluorobenzyl)morpholine, which can be adapted for the synthesis of various derivatives.
Experimental Protocol:
-
Materials: Morpholine, 2-bromo-5-fluorobenzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a stirred solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add a solution of 2-bromo-5-fluorobenzyl bromide (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-bromo-5-fluorobenzyl)morpholine.
-
Data Presentation: Representative Yields for N-Alkylation Reactions
| Electrophile | Base | Solvent | Yield (%) |
| 4-Bromobenzyl bromide | K₂CO₃ | CH₃CN | >90 |
| 2-Chlorobenzyl chloride | NaH | DMF | Good |
| Substituted Benzyl Bromides | K₂CO₃ | DMF | 80-95 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Logical Flow of the N-Alkylation Reaction
Caption: General workflow for the synthesis of the core scaffold.
Biological Evaluation: Targeting Protein Kinases
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[6] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-benzylmorpholine scaffold has been identified as a promising pharmacophore for the design of kinase inhibitors.[7] The strategic placement of halogen atoms on the benzyl ring can significantly influence binding affinity and selectivity.
Rationale for Kinase Inhibition
The ATP-binding site of protein kinases presents a well-defined pocket for the design of competitive inhibitors. The 4-(2-bromo-5-fluorobenzyl)morpholine scaffold possesses key features that can be exploited for effective kinase inhibition:
-
Morpholine Moiety: The oxygen atom can form crucial hydrogen bonds with hinge region residues of the kinase.
-
Benzyl Ring: Can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket.
-
Bromo and Fluoro Substituents: These halogens can modulate the electronic properties of the benzyl ring and form specific halogen bonds with the protein, potentially enhancing binding affinity and selectivity.
In Vitro Kinase Inhibition Assay Protocol
A variety of assay formats are available to determine the inhibitory potency of compounds against specific kinases.[8][9][10] A common method is a radiometric assay that measures the transfer of ³²P from ATP to a substrate peptide.
Experimental Protocol: Radiometric Kinase Assay
-
Materials: Purified recombinant kinase, substrate peptide, [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compounds dissolved in DMSO.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
-
Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: Hypothetical IC₅₀ Values for a Kinase Target
| Compound | Substitution Pattern | IC₅₀ (nM) |
| Reference Inhibitor | - | 15 |
| Derivative 1 | 2-Bromo-5-fluoro | 50 |
| Derivative 2 | 2-Chloro-5-fluoro | 75 |
| Derivative 3 | 2-Bromo | 120 |
| Derivative 4 | 5-Fluoro | 250 |
Note: These are hypothetical values to illustrate data presentation.
Workflow for In Vitro Kinase Inhibition Screening
Caption: A typical workflow for evaluating kinase inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(2-bromo-5-fluorobenzyl)morpholine derivatives is intricately linked to their molecular structure. A systematic exploration of the SAR provides a roadmap for optimizing potency and selectivity.
The Role of the Morpholine Ring
As previously mentioned, the morpholine ring is a critical pharmacophore. Its ability to act as a hydrogen bond acceptor is often essential for anchoring the inhibitor to the hinge region of the kinase. Modifications to the morpholine ring, such as substitution, can impact both potency and physicochemical properties.
The Influence of Benzyl Ring Substitution
The substitution pattern on the benzyl ring is a key determinant of biological activity.
-
Halogen Identity and Position: The nature and position of the halogen substituents are crucial. The electron-withdrawing properties of fluorine can influence the pKa of the morpholine nitrogen and the overall electronic character of the molecule. Bromine, with its larger size, can occupy hydrophobic pockets and participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design. The 2,5-disubstitution pattern positions these halogens in a way that can lead to specific interactions within the active site that may not be achievable with other substitution patterns.
-
Synergistic Effects: The combination of a bromo and a fluoro group can have synergistic effects on activity. The interplay of their steric and electronic properties can lead to a "sweet spot" for optimal target engagement.
Lipophilicity and Physicochemical Properties
The introduction of halogens generally increases the lipophilicity of a molecule. While a certain degree of lipophilicity is often required for cell permeability and target engagement, excessive lipophilicity can lead to poor solubility, off-target effects, and metabolic liabilities. Therefore, a careful balance of these properties is essential for developing drug-like candidates. The morpholine moiety helps to temper the increased lipophilicity from the halogenated benzyl group.[2]
Key SAR Determinants
Caption: Interplay of structural features and their impact on biological activity.
Conclusion and Future Perspectives
The 4-(2-bromo-5-fluorobenzyl)morpholine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical and biological properties through systematic structural modification, makes them an attractive class of molecules for medicinal chemists. Future work in this area should focus on the synthesis of diverse libraries of these derivatives and their screening against a broad panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of drug discovery.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
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Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). PubMed. [Link]
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An In-Depth Technical Guide to 4-(2-Bromo-5-fluorobenzyl)morpholine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Bromo-5-fluorobenzyl)morpholine, a compound of interest for medicinal chemistry and drug discovery. Due to its limited commercial availability, this document focuses on a robust synthetic protocol, predicted physicochemical properties, and a discussion of its potential therapeutic applications based on established structure-activity relationships of the morpholine scaffold and related bromo-fluoro-benzyl moieties.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for molecular interactions with biological targets.[3][4] The incorporation of a morpholine moiety can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable building block in the design of novel therapeutics.[5] The title compound, 4-(2-Bromo-5-fluorobenzyl)morpholine, combines this advantageous scaffold with a halogenated benzyl group, a common feature in compounds targeting the central nervous system (CNS) and other biological systems.[4]
Commercial Availability
Table 1: Commercial Availability of Structural Isomers
| Compound Name | CAS Number | Representative Supplier(s) |
| 4-(4-Bromo-2-fluorobenzyl)morpholine | 338454-98-1 | Sigma-Aldrich[6] |
| 4-(3-Bromo-5-fluorobenzyl)morpholine | 1516642-41-3 | ChemShuttle[7] |
| 4-(5-Bromo-2-fluorophenyl)morpholine | 1065169-38-1 | BLDpharm[8] |
| 4-(4-Bromo-2-methylphenyl)morpholine | 1279032-06-2 | Vibrant Pharma Inc.[9] |
The lack of readily available 4-(2-Bromo-5-fluorobenzyl)morpholine necessitates a reliable synthetic route for researchers interested in exploring its potential.
Proposed Synthesis Protocol: Nucleophilic Substitution
The most direct and widely applicable method for the synthesis of N-benzylmorpholines is the nucleophilic substitution of a benzyl halide with morpholine. This reaction proceeds via an SN2 mechanism, where the secondary amine of morpholine acts as a nucleophile, displacing the bromide from 2-bromo-5-fluorobenzyl bromide.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a solution of 2-bromo-5-fluorobenzyl bromide (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or DMF (0.2-0.5 M), add morpholine (1.1 eq).
-
Rationale: A slight excess of morpholine ensures the complete consumption of the benzyl bromide. Acetonitrile is a good choice of solvent as it effectively dissolves the reactants and facilitates the SN2 reaction.
-
-
Base Addition:
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the reaction mixture.
-
Rationale: The base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Rationale: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(2-Bromo-5-fluorobenzyl)morpholine.
-
Self-Validating System: The purity and identity of the synthesized compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the correct structure and high purity of the final product.
Potential Applications in Drug Discovery
The structural features of 4-(2-Bromo-5-fluorobenzyl)morpholine suggest its potential utility in several areas of drug discovery, particularly in the development of agents targeting the central nervous system.
-
CNS-Active Agents: The morpholine scaffold is a common feature in CNS-active compounds, where it can improve blood-brain barrier permeability and modulate interactions with various receptors and enzymes.[2][4]
-
Enzyme Inhibition: The halogenated benzyl group can participate in specific interactions within the active sites of enzymes, potentially leading to inhibitory activity. Morpholine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases.[5]
-
Receptor Modulation: N-substituted morpholines have been explored as ligands for a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are key targets for the treatment of neurological and psychiatric disorders.
The bromine and fluorine substituents on the phenyl ring provide handles for further synthetic elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The specific substitution pattern of 2-bromo and 5-fluoro will create a unique electronic and steric profile that could lead to novel biological activities compared to its isomers.
Logical Workflow for Drug Discovery
Figure 2: A logical workflow for the investigation of 4-(2-Bromo-5-fluorobenzyl)morpholine in a drug discovery program.
Conclusion
While 4-(2-Bromo-5-fluorobenzyl)morpholine is not a commercially cataloged chemical, its synthesis is readily achievable through established chemical methodologies. Its unique combination of a privileged morpholine scaffold and a synthetically versatile bromo-fluoro-benzyl moiety makes it an attractive candidate for inclusion in drug discovery screening libraries. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
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Sharma, P., & Kumar, V. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2515812. [Link]
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Joseph, M., Alexander, S., & Sudhahar, D. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. [Link]
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Ionescu, V. G., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2933. [Link]
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Mironov, M. A., et al. (2021). 4-(7-Bromobenzo[d][1][3][4]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1223. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine, a valuable substituted morpholine derivative often utilized as a key building block in medicinal chemistry and drug development.[1] We present a detailed, field-proven protocol based on the nucleophilic substitution of 2-bromo-5-fluorobenzyl bromide with morpholine. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, provides expected characterization data for self-validation, and includes a preparatory protocol for the key starting material. The methodologies are designed for researchers, chemists, and professionals in drug development, ensuring scientific integrity, reproducibility, and a clear understanding of the experimental choices.
Synthesis Strategy and Rationale
The synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine is most efficiently achieved via a direct N-alkylation reaction. This approach involves a nucleophilic substitution between morpholine and a suitable benzylic electrophile.
Chosen Pathway: Nucleophilic Substitution (SN2)
-
Nucleophile: Morpholine
-
Electrophile: 2-Bromo-5-fluorobenzyl bromide
-
Rationale: This pathway is selected for its high efficiency, operational simplicity, and use of readily available reagents. The primary benzylic halide is highly reactive towards nucleophilic attack, and the use of a non-nucleophilic weak base ensures the reaction proceeds cleanly to the desired tertiary amine product.
An alternative route, reductive amination of 2-bromo-5-fluorobenzaldehyde with morpholine, is also a viable synthetic strategy. However, the nucleophilic substitution method is often more direct and avoids the need for specialized reducing agents.
Reaction Mechanism
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2]
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-5-fluorobenzyl bromide. This attack occurs from the backside relative to the bromide leaving group.
-
Transition State: A transient, high-energy pentacoordinate transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Product Formation & Acid Scavenging: The bromide ion is expelled as the leaving group, forming the protonated product, 4-(2-bromo-5-fluorobenzyl)morpholinium bromide. A mild base, such as potassium carbonate (K₂CO₃), is crucial in this step. It neutralizes the hydrobromic acid (HBr) generated, deprotonating the morpholinium ion to yield the final neutral product and preventing the protonation and deactivation of the starting morpholine nucleophile.[3][4]
The overall reaction is illustrated below:

Figure 1. Overall reaction scheme.
Experimental Protocols
This section is divided into two parts: the preparation of the key electrophile starting material and the final synthesis of the target compound.
Protocol 1: Preparation of 2-Bromo-5-fluorobenzyl bromide
Introduction: The starting electrophile is synthesized via a free-radical benzylic bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[5][6]
Materials:
-
2-Bromo-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
UV lamp or heat lamp (for initiation)
-
Standard laboratory glassware for work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-bromo-5-fluorotoluene (1.0 equiv), N-bromosuccinimide (1.05 equiv), and a catalytic amount of benzoyl peroxide or AIBN (0.02 equiv) in carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere.
-
Initiate the reaction by shining a UV or heat lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-fluorobenzyl bromide, which can be purified by recrystallization or used directly in the next step if purity is sufficient.
Protocol 2: Synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine
Introduction: This protocol details the N-alkylation of morpholine using the prepared 2-bromo-5-fluorobenzyl bromide. The procedure is adapted from a similar synthesis of a related compound.[7]
Materials:
-
2-Bromo-5-fluorobenzyl bromide (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.0-1.5 equiv)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-bromo-5-fluorobenzyl bromide (1.0 equiv), anhydrous potassium carbonate (1.2 equiv), and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add morpholine (1.1 equiv) dropwise to the mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).
-
Upon completion, filter the reaction mixture to remove the solid potassium salts.
-
Rinse the filter cake with a small amount of acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective for isolating the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(2-bromo-5-fluorobenzyl)morpholine as a solid or oil.
Workflow Visualization
The overall synthetic workflow from the starting toluene derivative to the final product is outlined below.
Caption: Synthetic workflow diagram.
Characterization and Data
To ensure the successful synthesis of the target compound, proper characterization is essential. The following table summarizes the key identifiers and expected analytical data for 4-(2-Bromo-5-fluorobenzyl)morpholine.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol [8] |
| Appearance | Solid[8] |
| CAS Number | 338454-98-1[8] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.0 (m, 3H, Ar-H), ~3.7 (t, 4H, -OCH₂-), ~3.5 (s, 2H, Ar-CH₂-), ~2.5 (t, 4H, -NCH₂-). Note: The aromatic region will show complex splitting due to Br and F substitution. The morpholine protons typically appear as two distinct triplets.[3][4] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (d, J≈245 Hz, C-F), ~138 (d), ~133 (d), ~125 (d), ~118 (d), ~115 (d), ~67 (-OCH₂), ~58 (Ar-CH₂), ~53 (-NCH₂). Note: Carbons on the aromatic ring will exhibit splitting due to coupling with the fluorine atom.[9] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 274.02 and 276.02, showing the characteristic isotopic pattern for a compound containing one bromine atom.[10] |
Safety and Handling
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Hazards:
-
2-Bromo-5-fluorobenzyl bromide: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Is an irritant and moisture-sensitive. Handle in a dry environment.
-
Morpholine: Is flammable and corrosive. Handle with care.
-
Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like cyclohexane if possible.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
-
Wiley. (n.d.). 4-(4-Bromo-2-fluorobenzyl)morpholine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. PubChemLite - 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Strategic Functionalization of the Bromine Position in 4-(2-Bromo-5-fluorobenzyl)morpholine
Abstract
This comprehensive guide details robust and versatile methodologies for the chemical modification of 4-(2-bromo-5-fluorobenzyl)morpholine at the bromine position. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel bioactive molecules.[1] The strategic location of the bromine atom on the phenyl ring, ortho to the morpholinomethyl substituent and meta to the fluorine atom, presents unique opportunities and challenges in its functionalization. This document provides not only detailed, step-by-step protocols for a suite of palladium-catalyzed cross-coupling reactions and lithium-halogen exchange but also delves into the underlying mechanistic principles and the rationale behind experimental design. The protocols herein are designed to be self-validating, ensuring reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalizing 4-(2-Bromo-5-fluorobenzyl)morpholine
The 4-(2-bromo-5-fluorobenzyl)morpholine scaffold is a valuable building block in the synthesis of a wide array of chemical entities with potential therapeutic applications. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The bromine atom serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through a variety of well-established chemical transformations. This enables the systematic exploration of the chemical space around the core structure, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
The electronic and steric environment of the bromine atom in this specific molecule—influenced by the ortho-morpholinomethyl group and the meta-fluorine atom—requires careful consideration in the selection of reaction conditions. The methodologies presented in this guide have been curated to address these nuances, providing reliable pathways to a broad spectrum of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] These reactions are generally tolerant of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.[2][3]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of biaryl synthesis and the introduction of alkyl, alkenyl, and alkynyl groups.[5][6][7][8][9] The reaction's mild conditions and the commercial availability of a vast array of boronic acids and their derivatives make it a highly attractive method.[9]
Reaction Principle: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
4-(2-Bromo-5-fluorobenzyl)morpholine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-(2-bromo-5-fluorobenzyl)morpholine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Ligand Selection: The use of a bulky, electron-rich phosphine ligand like S-Phos is crucial for facilitating the oxidative addition of the sterically hindered aryl bromide and promoting the reductive elimination step.[10]
-
Base and Solvent System: A biphasic toluene/water system with a phosphate base is effective for promoting the transmetalation step while minimizing side reactions.
Data Presentation: Suzuki-Miyaura Coupling Scope
| Coupling Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 4-(2-Phenyl-5-fluorobenzyl)morpholine | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(2-(4-Methoxyphenyl)-5-fluorobenzyl)morpholine | 80-90 |
| 3-Thienylboronic acid | 4-(2-(3-Thienyl)-5-fluorobenzyl)morpholine | 75-85 |
| Cyclohexylboronic acid | 4-(2-Cyclohexyl-5-fluorobenzyl)morpholine | 60-70 |
Yields are based on isolated product after purification.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. 4-(4-Bromo-2-fluorobenzyl)morpholine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions of 4-(2-Bromo-5-fluorobenzyl)morpholine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reagent compatibility and reaction protocols for 4-(2-bromo-5-fluorobenzyl)morpholine. This versatile building block possesses multiple reactive sites, demanding a nuanced understanding of chemoselectivity for successful synthetic transformations. We will delve into the electronic properties of the molecule, explore its reactivity in key palladium-catalyzed cross-coupling reactions, and provide field-proven, step-by-step protocols. The causality behind experimental choices, troubleshooting, and safety considerations are emphasized to ensure reproducible and efficient outcomes.
Introduction and Physicochemical Properties
4-(2-Bromo-5-fluorobenzyl)morpholine is a key intermediate in medicinal chemistry, valued for its trifunctional nature which allows for sequential and site-selective modifications.[1] The molecule incorporates an aryl bromide suitable for cross-coupling, a fluorine atom that can modulate physicochemical properties such as pKa and lipophilicity, and a morpholine moiety that often imparts aqueous solubility and favorable pharmacokinetic profiles.[1] Understanding the interplay of these functional groups is critical for strategic reagent selection.
Table 1: Physicochemical Properties of 4-(2-Bromo-5-fluorobenzyl)morpholine
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
| Appearance | Off-white to yellow solid/oil |
| CAS Number | 1820604-58-3 |
The core reactivity of this molecule is dictated by the electronic landscape of the substituted benzene ring and the nature of the benzylic position. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions. The fluorine atom, being strongly electronegative, influences the electron density of the aromatic ring and can affect the rate and selectivity of reactions.
Caption: Key reactive sites on 4-(2-Bromo-5-fluorobenzyl)morpholine.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations for this substrate, primarily targeting the C-Br bond.[2] The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent to achieve high chemoselectivity and avoid unwanted side reactions.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[4][5] This is particularly useful for extending the molecular framework and exploring structure-activity relationships in drug discovery programs.
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[6][7] This is often the rate-determining step.[8] The resulting Pd(II) species then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10][11] The choice of ligand is crucial as it influences the rate of both oxidative addition and reductive elimination.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Reagent Compatibility:
Table 2: Reagent Compatibility for Suzuki-Miyaura Coupling
| Reagent Class | Compatible | Potentially Incompatible / Rationale |
| Pd Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd/C (can lead to dehalogenation or reduction of other functional groups). |
| Ligands | PPh₃, SPhos, XPhos, dppf | Highly bulky ligands may sometimes slow down the reaction with sterically hindered substrates. |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Strong, non-coordinating bases like NaOtBu can promote side reactions. Strong nucleophilic bases (e.g., NaOH) can lead to benzylic substitution or hydrolysis. |
| Solvents | Dioxane/H₂O, Toluene/H₂O, DMF, DME | Protic solvents like methanol or ethanol can interfere with the boronic acid. |
| Boronic Acids | Aryl- and heteroarylboronic acids and esters | Boronic acids with unprotected, acidic protons (e.g., phenols, anilines) may require stronger bases or protection. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-(2-bromo-5-fluorobenzyl)morpholine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M of the limiting reagent).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the aryl bromide position.[12][13][14]
Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving an oxidative addition, but is followed by the coordination of the amine to the Pd(II) complex.[12] A base then deprotonates the amine, and the resulting amide undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[13]
Reagent Compatibility:
Table 3: Reagent Compatibility for Buchwald-Hartwig Amination
| Reagent Class | Compatible | Potentially Incompatible / Rationale |
| Pd Catalysts | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that require reduction in situ are generally effective. |
| Ligands | BINAP, Xantphos, RuPhos, BrettPhos | Less bulky ligands like PPh₃ are often inefficient for C-N reductive elimination. |
| Bases | NaOtBu, LiHMDS, K₃PO₄ | Weaker bases like K₂CO₃ are often not strong enough to deprotonate the amine-Pd complex. Protic bases should be avoided. |
| Solvents | Toluene, Dioxane, THF | Polar aprotic solvents are preferred. Protic solvents can protonate the amide intermediate. |
| Amines | Primary and secondary alkyl and aryl amines | Amines with other reactive functional groups (e.g., other halides) may require careful condition optimization to ensure selectivity. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and a suitable ligand like BINAP (0.05 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.), 4-(2-bromo-5-fluorobenzyl)morpholine (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Potential Side Reactions and Chemoselectivity
Given the multiple functional groups, several side reactions are possible and must be considered for effective reaction design.
-
Benzylic Reactivity: The benzylic protons can be susceptible to deprotonation by very strong bases, potentially leading to undesired side products.[15] Under certain oxidative conditions, the benzylic position can be functionalized.[16]
-
Morpholine Ring Opening: While generally stable, the morpholine ring can be cleaved under harsh acidic or reductive conditions.[17]
-
Dehalogenation: Reductive dehalogenation (replacement of Br with H) can occur, particularly with catalysts like Pd/C under hydrogen or with hydride sources.
-
Competing Nucleophiles: In the presence of multiple nucleophiles (e.g., in Buchwald-Hartwig amination with an amino alcohol), selectivity can be an issue. The choice of catalyst and conditions can often be tuned to favor C-N over C-O coupling.[12]
Achieving high chemoselectivity relies on exploiting the inherent reactivity differences. The C-Br bond is significantly more reactive towards Pd(0) oxidative addition than C-F or benzylic C-H bonds under typical cross-coupling conditions.[18]
Safety and Handling
4-(2-Bromo-5-fluorobenzyl)morpholine:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[19]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/fumes.[19]
General Reagent Safety:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.[20][21]
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks.[22] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
4-(2-Bromo-5-fluorobenzyl)morpholine is a valuable building block whose synthetic utility can be fully realized through a careful and informed selection of reagents and reaction conditions. By understanding the principles of chemoselectivity and the mechanisms of key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can effectively and reproducibly synthesize a diverse range of complex molecules for applications in drug discovery and materials science. The protocols and compatibility data provided herein serve as a robust starting point for methodological development.
References
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Advances in Cross-Coupling Reactions [mdpi.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzylamine promoted direct C–H arylation of arenes and heteroarenes via excitation with heat or light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Morpholine synthesis [organic-chemistry.org]
- 18. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. nexchem.co.uk [nexchem.co.uk]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. researchgate.net [researchgate.net]
- 30. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis - chemicalbook [chemicalbook.com]
- 34. 4-(2-Bromo-5-hydroxybenzyl)morpholine [sigmaaldrich.com]
- 35. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 36. research-collection.ethz.ch [research-collection.ethz.ch]
- 37. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine, a key building block in pharmaceutical development.[1][2] Two robust and industrially viable synthetic routes are evaluated: Direct Nucleophilic Substitution and Reductive Amination . We present detailed, step-by-step protocols suitable for kilogram-scale production, emphasizing process safety, optimization, in-process controls (IPCs), and final product quality assurance. The causality behind strategic choices in reagents, solvents, and reaction conditions is explained to provide a framework for successful technology transfer and manufacturing.
Introduction and Strategic Overview
4-(2-Bromo-5-fluorobenzyl)morpholine is a critical intermediate whose structural motifs—a halogenated aromatic ring and a morpholine moiety—are prevalent in a wide range of biologically active compounds.[2][3] Its efficient and scalable production is paramount for advancing drug discovery programs. The selection of a synthetic route for industrial application hinges on factors beyond mere chemical yield, including cost of goods sold (COGS), process safety, operational simplicity, and environmental impact.
This guide details two primary strategies for preparing the target molecule, each starting from commercially available precursors.
-
Method A: Direct Nucleophilic Substitution: An SN2 pathway involving the direct alkylation of morpholine with 2-bromo-5-fluorobenzyl bromide. This is often the most atom-economical route.
-
Method B: Reductive Amination: A two-step, one-pot process starting with 2-bromo-5-fluorobenzaldehyde and morpholine, followed by in-situ reduction of the resulting iminium ion. This route often offers milder conditions and avoids the handling of lachrymatory benzyl bromides.
The following diagram provides a high-level comparison of these two manufacturing workflows.
Caption: Step-by-step workflow for the Direct Nucleophilic Substitution method.
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge morpholine (2.0 kg, 22.96 mol, 1.2 eq.), potassium carbonate (3.8 kg, 27.5 mol, 1.4 eq.), and acetonitrile (40 L) into the reactor.
-
Initial Heating: Begin agitation and heat the slurry to 40-45°C.
-
Substrate Addition: In a separate vessel, dissolve 2-bromo-5-fluorobenzyl bromide (5.0 kg, 18.65 mol, 1.0 eq.) in acetonitrile (10 L). Charge this solution to the addition funnel.
-
Controlled Addition: Add the benzyl bromide solution dropwise to the reactor over 2-3 hours. Monitor the internal temperature and use cooling as needed to maintain it below 55°C to control the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-82°C).
-
In-Process Control (IPC): Monitor the reaction progress every hour using HPLC or TLC until the consumption of the benzyl bromide starting material is >99%.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to ambient temperature (20-25°C). Filter the solid salts (KBr and excess K₂CO₃) and wash the filter cake with acetonitrile (2 x 5 L).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the acetonitrile.
-
Aqueous Work-up: To the resulting residue, add deionized water (25 L) and ethyl acetate (25 L). Stir vigorously for 15 minutes, then allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 L).
-
Washing: Combine all organic layers and wash sequentially with deionized water (20 L) and saturated brine (20 L).
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (approx. 1 kg), filter, and concentrate under vacuum to yield the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to afford the final product. The choice of crystallization can significantly improve the final purity by rejecting process impurities. [4]
Process Safety and Quality Control
-
Hazards: 2-Bromo-5-fluorobenzyl bromide is a potent lachrymator and irritant. All handling must occur in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Morpholine is corrosive and flammable. [5]Acetonitrile is a flammable liquid.
-
Exotherm Management: The alkylation reaction is exothermic. Controlled addition of the electrophile and an adequate cooling system are critical to prevent a runaway reaction.
-
In-Process Controls (IPCs):
| Parameter | Method | Acceptance Criteria |
| Reaction Completion | HPLC | Area% of 2-bromo-5-fluorobenzyl bromide < 1.0% |
| Phase Separation | Visual | Clean separation of aqueous and organic layers |
-
Final Product Specifications:
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil/solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC | ≥ 98.5% |
| Residual Solvents | GC-HS | EtOAc < 5000 ppm, ACN < 410 ppm |
Method B: Scale-Up via Reductive Amination
This method provides an alternative that avoids the use of a lachrymatory benzyl bromide. It proceeds by forming an iminium ion intermediate from 2-bromo-5-fluorobenzaldehyde and morpholine, which is then reduced in situ to the desired tertiary amine. This is a cornerstone reaction in medicinal and process chemistry. [6]
Chemical Principle and Rationale
The reaction begins with the nucleophilic attack of morpholine on the carbonyl carbon of 2-bromo-5-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. A selective reducing agent is then introduced to reduce the C=N⁺ bond to a C-N single bond.
Choice of Reducing Agent: For scale-up, several options exist:
-
Sodium Triacetoxyborohydride (STAB): Mild, selective, and does not reduce the aldehyde starting material. However, it is relatively expensive and generates significant acetate waste.
-
Sodium Borohydride (NaBH₄): Cheaper, but less selective. It can reduce the starting aldehyde if not handled properly. Often used in methanol where it forms sodium methoxyborohydrides.
-
Catalytic Hydrogenation (H₂/Pd-C): Highly atom-economical and environmentally friendly ("green"). However, it requires specialized high-pressure reactor systems and carries risks associated with handling flammable hydrogen gas and potentially pyrophoric catalysts.
For this guide, we select Sodium Borohydride in methanol due to its balance of cost, effectiveness, and the widespread availability of compatible reactor systems, while acknowledging the need for careful process control to ensure selectivity.
Detailed Synthesis Protocol (4.5 kg Scale)
Caption: Step-by-step workflow for the Reductive Amination method.
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge 2-bromo-5-fluorobenzaldehyde (4.5 kg, 22.16 mol, 1.0 eq.), morpholine (2.1 kg, 24.1 mol, 1.09 eq.), and methanol (45 L) into the reactor.
-
Cooling: Begin agitation and cool the solution to 0-5°C.
-
Reducing Agent Addition: In a separate, dry vessel, carefully prepare a slurry of sodium borohydride (1.0 kg, 26.4 mol, 1.19 eq.) in methanol (10 L).
-
Controlled Addition: Add the NaBH₄ slurry portion-wise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Significant hydrogen gas evolution will occur. Ensure adequate ventilation and off-gas management.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to ambient temperature (20-25°C) and stir for an additional 2-4 hours.
-
IPC: Monitor the reaction by HPLC until the iminium intermediate is consumed and the starting aldehyde is <1.0%.
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly add acetone (2 L) to quench any excess NaBH₄. Stir for 30 minutes.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Aqueous Work-up and Purification: Proceed with the same work-up, extraction, drying, and purification steps (10-14) as described in Method A (Section 2.3) .
Process Safety and Quality Control
-
Hazards: 2-Bromo-5-fluorobenzaldehyde is harmful if swallowed or inhaled and causes skin and eye irritation. [7]Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. The addition must be carefully controlled.
-
Off-Gas Management: The reduction step generates a significant volume of hydrogen. The reactor must be vented to a safe area, away from ignition sources.
-
Quality Control: The same IPCs and final product specifications as outlined in Section 2.4 are applicable. An additional impurity to monitor for would be the corresponding alcohol, (2-bromo-5-fluorophenyl)methanol, formed from the reduction of the starting aldehyde.
Conclusion and Recommendation
Both Direct Nucleophilic Substitution and Reductive Amination are viable and scalable methods for the synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine.
-
Method A (Direct Substitution) is recommended for processes where cost and atom economy are the primary drivers. Its main drawback is the handling of the lachrymatory and hazardous 2-bromo-5-fluorobenzyl bromide.
-
Method B (Reductive Amination) is recommended when operator safety is the highest priority, as it avoids the lachrymatory intermediate. While potentially more expensive due to the reducing agent, it offers a robust and easily controlled process.
The final choice will depend on a facility's specific capabilities (e.g., handling of hazardous materials, high-pressure hydrogenation equipment), economic constraints, and environmental, health, and safety (EHS) policies. For both methods, a final crystallization step is highly recommended to ensure the product meets the stringent purity requirements of the pharmaceutical industry. [4]
References
- This reference is not used in the text.
-
Fisher Scientific. (2009, February 5). Safety Data Sheet: 4-[(5-Bromo-2-furyl)methyl]morpholine.
-
Fisher Scientific. (2009, June 9). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde.
-
Penta Chemicals. (2025, April 16). Safety Data Sheet: Morpholine.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine.
-
Carl ROTH. Safety Data Sheet: Morpholine.
-
Mikhaleva, A. I., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
-
ChemicalBook. 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis.
- This reference is not used in the text.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
MySkinRecipes. 4-(4-Bromo-2-fluorobenzyl)morpholine.
- This reference is not used in the text.
-
Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- This reference is not used in the text.
- This reference is not used in the text.
-
Azam, F., & Adler, M. J. (2019). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 96, 474-491.
-
Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystallography Open Repository at the University of Southampton.
- This reference is not used in the text.
- This reference is not used in the text.
Sources
- 1. 4-(4-Bromo-2-fluorobenzyl)morpholine [myskinrecipes.com]
- 2. sciforum.net [sciforum.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. DSpace [cora.ucc.ie]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine
Welcome to the technical support center for the synthesis of 4-(2-Bromo-5-fluorobenzyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving optimal yields and purity for this key intermediate. The following content is structured in a problem-oriented question-and-answer format to directly address common issues and provide robust, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable and scalable method for synthesizing 4-(2-Bromo-5-fluorobenzyl)morpholine?
| Synthetic Route | Starting Materials | General Conditions | Advantages | Potential Pitfalls |
| Nucleophilic Substitution (SN2) | 2-Bromo-5-fluorobenzyl bromide, Morpholine | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., ACN, DMF), Room Temp to mild heat | High yields, simple procedure, readily available starting materials. | Potential for over-alkylation (quaternization), lachrymatory nature of benzyl bromide. |
| Reductive Amination | 2-Bromo-5-fluorobenzaldehyde, Morpholine | Mild Acid Catalyst (optional), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄), Alcoholic or Chlorinated Solvent | Tolerant of various functional groups, avoids handling lachrymatory halides. | Requires a stable aldehyde, potential for side reactions if pH is not controlled. |
Below is a general workflow for the synthesis and purification process.
Caption: General experimental workflow for SN2 synthesis.
Q2: My SN2 reaction yield is consistently low. What are the most probable causes and how can I improve it?
Low yield in this specific SN2 reaction is rarely due to the inherent reactivity of the substrates, as it involves a reactive benzylic bromide and a good secondary amine nucleophile.[1] The issues typically stem from suboptimal reaction conditions or a specific side reaction.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical. Its role is solely to neutralize the HBr formed during the reaction.
-
Problem: Using a strong, soluble base (like NaOH or KOH) in excess can promote side reactions or degradation.
-
Solution: Employ a mild, heterogeneous base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N). K₂CO₃ is often preferred as it can be easily filtered off post-reaction. A patent for a similar synthesis specifies using K₂CO₃ in acetonitrile for 17 hours at room temperature, achieving an 86% yield.[2]
-
-
Check Stoichiometry - The Over-alkylation Problem: The most common side reaction is the quaternization of the desired product. The tertiary amine product, 4-(2-bromo-5-fluorobenzyl)morpholine, is still nucleophilic and can react with another molecule of the starting 2-bromo-5-fluorobenzyl bromide to form a quaternary ammonium salt. This salt is often insoluble and may precipitate from the reaction, or complicate the purification.
-
Problem: Using a 1:1 stoichiometry of morpholine to benzyl bromide makes this side reaction highly probable as the product concentration builds.
-
Solution: Use a slight excess of morpholine (e.g., 1.2 to 2.0 equivalents). This ensures that the benzyl bromide is more likely to encounter the more nucleophilic primary reactant (morpholine) than the bulkier tertiary amine product, thus suppressing the formation of the quaternary salt.
-
-
Solvent Choice Matters: The solvent must be appropriate for an SN2 reaction.
-
Problem: Protic solvents (like ethanol or water) can solvate the nucleophile (morpholine) through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]
-
Solution: Use a polar aprotic solvent. Acetonitrile (ACN) is an excellent choice.[2] Dimethylformamide (DMF) or Dichloromethane (DCM) are also effective alternatives.
-
Caption: Primary SN2 pathway and competing over-alkylation side reaction.
Q3: I suspect I've formed the quaternary ammonium salt side product. How can I confirm this and how do I remove it?
Confirmation: The quaternary salt has distinct properties. It is typically a white or off-white solid that is highly polar and often insoluble in common organic solvents like ethyl acetate or DCM, but soluble in water or methanol.
-
During Reaction: You may see a precipitate forming, especially if using a non-polar solvent.
-
During Workup: The salt will preferentially partition into the aqueous layer during an extraction.
-
Characterization: A ¹H NMR spectrum of the crude product would show broadened peaks for the morpholine and benzyl protons of the salt, often shifted downfield compared to the desired tertiary amine product.
Removal: Because of its salt-like nature, removal is straightforward.
-
Filtration: If the salt precipitates during the reaction, it can often be removed by simple filtration before the main workup.
-
Aqueous Extraction: During the workup, wash the organic layer (e.g., EtOAc, DCM) thoroughly with water and then brine. The quaternary salt will be washed away into the aqueous phase. The desired product, being a tertiary amine, will remain in the organic layer.
Q4: I am attempting the synthesis via reductive amination and the reaction is sluggish or incomplete. What should I troubleshoot?
Reductive amination is a robust two-step, one-pot process: 1) formation of an iminium ion from the aldehyde and morpholine, and 2) reduction of the iminium ion.
Troubleshooting Steps:
-
Iminium Ion Formation is Key: This step is often the bottleneck.
-
Problem: The reaction can be slow without proper conditions. While sometimes spontaneous, it can be equilibrium-limited.
-
Solution:
-
Pre-mixing: Stir the 2-bromo-5-fluorobenzaldehyde and morpholine together in the solvent (e.g., DCM or 1,2-dichloroethane) for 30-60 minutes before adding the reducing agent. This allows the iminium intermediate to form.
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the pre-mixing step. This removes the water byproduct and drives the equilibrium towards the iminium ion.
-
Acid Catalysis: A catalytic amount of acetic acid (AcOH) can protonate the aldehyde's carbonyl, making it more electrophilic and accelerating iminium formation. However, do not use strong acids like TFA or HCl in excess, as they can fully protonate the morpholine, rendering it non-nucleophilic.[4]
-
-
-
Choice and Timing of Reducing Agent:
-
Problem: Using a highly reactive reducing agent like sodium borohydride (NaBH₄) from the start can simply reduce the aldehyde to the corresponding alcohol before it has a chance to react with the morpholine.
-
Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB. It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium intermediate. It is the gold standard for one-pot reductive aminations.[5] Add it only after the initial pre-mixing period.
-
Caption: Key stages of the reductive amination pathway.
Experimental Protocols
Protocol 1: Nucleophilic Substitution (SN2)
This protocol is adapted from established procedures for analogous compounds.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.2 eq, e.g., 1.04 g, 12.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15.0 mmol).
-
Solvent: Add anhydrous acetonitrile (ACN) (approx. 5-10 mL per gram of the limiting reagent).
-
Addition of Electrophile: While stirring, add a solution of 2-bromo-5-fluorobenzyl bromide (1.0 eq, e.g., 2.69 g, 10.0 mmol) in ACN dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup:
-
Filter the reaction mixture to remove the solid K₂CO₃ and any precipitated salts. Wash the solids with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Wash the organic solution sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc), to afford the pure 4-(2-bromo-5-fluorobenzyl)morpholine.
Protocol 2: Reductive Amination
-
Setup: To a round-bottom flask with a magnetic stir bar, add 2-bromo-5-fluorobenzaldehyde (1.0 eq, e.g., 2.03 g, 10.0 mmol) and morpholine (1.1 eq, e.g., 0.96 g, 11.0 mmol).
-
Solvent: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per gram of aldehyde).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 4-12 hours, or until TLC/LC-MS indicates complete consumption of the aldehyde.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via silica gel chromatography as described in Protocol 1.
References
-
HETEROCYCLES, Vol. 38, No. 5, 1994. (Provides context on morpholine synthesis from amino alcohols).
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. (A review of morpholine synthesis methods).
-
ChemicalBook. (n.d.). 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis. (Provides a specific SN2 protocol for a closely related analogue).
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (Review on modern morpholine synthesis).
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances. (Discusses reactivity of benzyl bromides).
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (General review on morpholine synthesis and applications).
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. (Fundamental principles of SN2 reactions).
-
Soural, M. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. (Review of recent synthetic methods).
-
Sigma-Aldrich. (n.d.). 4-(4-bromo-2-fluorobenzyl)morpholine. (Product information for a related compound).
-
Reddit r/Chempros. (2026, February 12). Reductive amination with amines. (Discussion on practical issues in reductive amination, including the effect of acids like TFA).
-
MySkinRecipes. (n.d.). 4-(4-Bromo-2-fluorobenzyl)morpholine. (Information on a related intermediate).
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. (Educational material on SN1 vs SN2 reaction conditions).
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... National Center for Biotechnology Information. (Detailed study on nucleophilic substitution).
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. (Collection of modern methods for morpholine synthesis).
-
ResearchGate. (2026, January 14). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde... (Discusses reactivity of morpholine with substituted benzaldehydes).
-
ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction... (Provides additional context on substitution reactions).
-
Savina, L.I., & Sokolov, A.A. (2023). Synthesis of condensed morpholine-containing systems... (Discusses reductive cyclization involving morpholine derivatives).
-
Yang, G., et al. (2024). Mechanochemical and Aging-Based Reductive Amination... ChemRxiv. (Details on modern reductive amination techniques).
Sources
stability of 4-(2-Bromo-5-fluorobenzyl)morpholine under acidic conditions
Executive Summary & Chemical Logic
Welcome to the Technical Support Center. You are likely working with 4-(2-Bromo-5-fluorobenzyl)morpholine as a pharmaceutical intermediate or fragment library building block.
Users often mistake physical changes (salt precipitation) for chemical instability (degradation). Under standard acidic conditions (pH 1–6, ambient temperature), this molecule is chemically robust.
The Science of Stability
The stability of this molecule is governed by two competing electronic effects:
-
Morpholine Protonation (Stabilizing): The morpholine nitrogen is a tertiary amine (
). In acidic media, it protonates to form the morpholinium cation. This positive charge prevents oxidation of the nitrogen lone pair, effectively "locking" the molecule against oxidative degradation. -
Electronic Shielding (The Fluorine Effect): The 2-bromo and 5-fluoro substituents on the benzene ring are electron-withdrawing groups (EWG).
-
Mechanism: Acid-catalyzed de-benzylation (cleavage of the C-N bond) typically proceeds via an
-like pathway involving a benzylic carbocation. -
Result: The highly electronegative fluorine atom destabilizes this potential carbocation intermediate, making the C-N bond more resistant to acid cleavage than a standard benzylamine.
-
Troubleshooting Guide: Diagnostics & Solutions
Use this decision matrix to identify your specific issue.
Scenario A: "My solution turned cloudy or precipitated."
Diagnosis: Salt Formation (Not Degradation). You have likely formed the Hydrochloride or Hydrobromide salt, which may be less soluble in your specific solvent system (especially if using ether, DCM, or cold acetonitrile).
-
Immediate Fix: Add water or methanol to dissolve the salt, or filter the solid if isolation is desired.
-
Verification: Isolate the solid and run NMR in
or DMSO- . You should see a downfield shift in the benzylic protons ( ppm) compared to the free base.
Scenario B: "I see a new peak in HPLC/LC-MS."
Diagnosis: Chromatographic Artifact or Hydrolysis.
-
Case 1: Peak Tailing/Broadening. The protonated amine is interacting with free silanol groups on your HPLC column.
-
Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to suppress silanol ionization.
-
-
Case 2: Distinct New Peak (Mass = Parent - 87). This indicates De-benzylation (loss of the morpholine ring), usually only seen under extreme forcing conditions (e.g., refluxing conc. HBr).
-
Fix: Lower temperature; switch to a non-nucleophilic acid (e.g.,
) if strictly necessary.
-
Visualizing Stability & Workflows
Diagram 1: Chemical Species Equilibrium
This diagram illustrates the transition between the free base and the stable salt form, and the high-energy barrier required for degradation.
Caption: The equilibrium favors the stable salt form in acid. The degradation pathway (red) is kinetically inhibited by the electron-withdrawing halogen substituents.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental observations.
Caption: Diagnostic workflow for distinguishing between physical state changes (salts) and chemical changes (degradation).
Validated Protocols
Protocol A: Controlled Salt Formation (Purification)
Use this to stabilize the compound for long-term storage.
-
Dissolution: Dissolve 1.0 eq of 4-(2-Bromo-5-fluorobenzyl)morpholine in diethyl ether or ethyl acetate (0.1 M concentration).
-
Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane (or ethereal HCl) at 0°C.
-
Observation: A white precipitate should form immediately.
-
Isolation: Filter the solid under nitrogen. Wash with cold ether.
-
Drying: Dry under vacuum. The resulting Hydrochloride salt is non-hygroscopic and stable at room temperature.
Protocol B: Acid Stability Stress Test
Use this to validate stability for your specific experimental conditions.
| Step | Action | Logic |
| 1 | Prepare Solution A : 1 mg/mL compound in 0.1M HCl . | Simulates gastric or mild workup conditions. |
| 2 | Prepare Solution B : 1 mg/mL compound in 1M HCl . | Simulates harsh hydrolysis conditions. |
| 3 | Incubate both at 40°C for 24 hours . | Thermal stress accelerates potential degradation kinetics. |
| 4 | Analysis: Dilute 10µL into 990µL Methanol. Inject onto LC-MS. | Dilution prevents column overload; Methanol ensures solubility. |
| 5 | Criteria: < 2% loss of parent peak area compared to T=0 control. | Industry standard for "Stable." |
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a reductive amination reaction with acetic acid?
A: Yes. The compound is stable in acetic acid. However, ensure you are not using a strong reducing agent that could de-halogenate the aromatic ring (e.g.,
Q: Why does the retention time shift when I switch from neutral to acidic HPLC buffers? A: This is normal. At neutral pH, the morpholine is partially unprotonated and hydrophobic. At acidic pH (e.g., 0.1% Formic Acid), it is fully protonated (cationic), making it more polar and eluting earlier on C18 columns.
Q: Is the C-F bond stable to acid?
A: Yes. The Aryl-Fluorine bond is one of the strongest in organic chemistry (
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group" (General principles of amide/amine stability).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Morpholine. (General stability data).
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 4-(2-Bromo-5-fluorobenzyl)morpholine Purity
A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-(2-Bromo-5-fluorobenzyl)morpholine, a key intermediate in the synthesis of various bioactive molecules. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and providing the necessary experimental framework to build a self-validating and robust analytical method.
The Analytical Challenge: Understanding the Molecule and Potential Impurities
4-(2-Bromo-5-fluorobenzyl)morpholine possesses a unique combination of structural features that guide our method development strategy. The presence of a halogenated aromatic ring, a tertiary amine within the morpholine moiety, and the potential for various synthetic byproducts and degradants necessitates a chromatographic system with high resolving power and selectivity.
Potential impurities can arise from several sources:
-
Starting materials and reagents: Unreacted precursors or their derivatives.
-
Side reactions: Isomeric byproducts, over-alkylation, or incomplete reactions.
-
Degradation products: Resulting from hydrolysis, oxidation, photolysis, or thermal stress.
A critical first step in method development is to intentionally degrade the API under stressed conditions, a process known as forced degradation.[1][2][3][4] This helps to generate potential degradation products and ensures the analytical method is "stability-indicating," meaning it can separate the intact API from its degradants.
A Systematic Approach to Method Development: A Workflow for Success
Effective HPLC method development is a systematic process of refining chromatographic conditions to achieve the desired separation. The following workflow outlines a logical progression from initial screening to final method validation.
Caption: A systematic workflow for HPLC method development.
Phase 1: Foundational Understanding and Stress Testing
Before embarking on chromatographic experiments, a thorough understanding of the analyte's physicochemical properties is essential.
Experimental Protocol: Forced Degradation Studies
Objective: To generate potential degradation products to ensure the method's specificity.
Procedure:
-
Prepare separate solutions of 4-(2-Bromo-5-fluorobenzyl)morpholine (typically 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[5]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by HPLC, targeting 5-20% degradation of the main peak.[1][3]
Phase 2: Strategic Screening of Columns and Mobile Phases
The goal of the screening phase is to identify a promising starting point for method optimization. Reversed-phase HPLC is the most common and versatile mode for pharmaceutical analysis.[6][7][8]
Comparison of Stationary Phases
The choice of stationary phase is critical for achieving the desired selectivity.[9][10] For a molecule like 4-(2-Bromo-5-fluorobenzyl)morpholine, with its aromatic and halogenated features, several column chemistries should be considered.
| Stationary Phase | Primary Interaction Mechanism | Rationale for Selection | Potential Advantages for Analyte |
| C18 (Octadecylsilane) | Hydrophobic interactions | The industry standard and a good starting point for most small molecules.[6][11] | Good retention of the non-polar benzyl moiety. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | The phenyl group can interact with the aromatic ring of the analyte. | Enhanced selectivity for aromatic and halogenated compounds.[12] |
| PFP (Pentafluorophenyl) | Dipole-dipole, π-π, and hydrophobic interactions | Offers unique selectivity for halogenated and polar compounds.[12][13] | Potential for better separation of positional isomers and related impurities. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions | Provides alternative selectivity to alkyl and phenyl phases. | Can be useful if other columns show poor peak shape or resolution. |
Mobile Phase Selection and Optimization
The mobile phase composition, particularly the organic modifier and pH, significantly influences retention and selectivity.[14][15]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN generally provides better peak shape and lower viscosity, while MeOH can offer different selectivity. Screening both is recommended.
-
Aqueous Phase and pH Control: The morpholine nitrogen in the analyte is basic. Controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape.
-
Low pH (e.g., pH 2-3 using formic acid or phosphoric acid): The morpholine nitrogen will be protonated (positively charged), leading to increased polarity and potentially earlier elution. This can improve peak shape by preventing silanol interactions with the stationary phase.
-
Mid-range pH (e.g., pH 6-8 using phosphate or acetate buffers): The analyte will be in a partially ionized state. This range should generally be avoided as small changes in pH can lead to significant shifts in retention time.
-
High pH (e.g., pH 9-10 using ammonium bicarbonate or specialized columns): The morpholine nitrogen will be in its free base form, making the molecule more hydrophobic and increasing retention. This requires a pH-stable column.
-
Phase 3: Fine-Tuning for Optimal Performance
Once a promising column and mobile phase combination is identified, the next step is to optimize the separation through gradient elution, flow rate, and temperature adjustments.
Gradient Optimization
A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for separating a complex mixture of impurities with a wide range of polarities.[16] The goal is to achieve adequate resolution of all peaks within a reasonable analysis time.
Caption: A typical gradient elution profile.
The Role of the Detector: Beyond Simple Quantitation
While a standard UV detector can be used, a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[17][18][19] A PDA/DAD detector acquires absorbance data across a wide range of wavelengths simultaneously. This provides several advantages:
-
Optimal Wavelength Selection: The ideal wavelength for detection, corresponding to the analyte's absorbance maximum, can be easily determined.
-
Peak Purity Analysis: The software can compare the UV spectra across a single peak.[18][20] If the spectra are consistent, the peak is likely pure. If they differ, it suggests the presence of a co-eluting impurity.[18][20]
-
Impurity Identification: The UV spectrum of an unknown impurity can provide clues to its structure.
Phase 4: Method Validation - The Cornerstone of Trustworthiness
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[21][22][23][24][25] This ensures the method is fit for its intended purpose.
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Accuracy | The closeness of test results obtained by the method to the true value.[22] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Conclusion: A Data-Driven Path to a Reliable Purity Method
Developing a robust HPLC method for the purity determination of 4-(2-Bromo-5-fluorobenzyl)morpholine is a multi-faceted process that requires a systematic approach, a deep understanding of chromatographic principles, and a commitment to rigorous validation. By comparing different stationary phases, optimizing mobile phase conditions, and leveraging the power of modern detection techniques like PDA, researchers can build a self-validating analytical method that provides trustworthy and reliable data. This, in turn, is fundamental to ensuring the quality and safety of the final pharmaceutical product.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Types of HPLC Detectors. (2025, April 1). Phenomenex.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
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- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline.
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- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-benzyl Morpholine Derivatives in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug discovery and development, the choice of starting materials and reagents is paramount to achieving efficient and scalable reaction pathways. The N-benzylation of morpholine is a common transformation for introducing a key structural motif. This guide provides an in-depth technical comparison of the reactivity of bromobenzyl and chlorobenzyl derivatives in the N-alkylation of morpholine, offering insights into reaction mechanisms, relative rates, and practical considerations for laboratory applications.
Theoretical Underpinnings: The Nature of the Halogen in Nucleophilic Substitution at the Benzylic Position
The N-alkylation of morpholine with benzyl halides is a classic example of a nucleophilic substitution reaction. The reactivity of the benzyl halide is primarily dictated by the nature of the halogen atom, which serves as the leaving group. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the structure of the substrates.[1]
S(_N)2 Pathway: In a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile (morpholine) attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the halide ion.[2][3] The rate of this reaction is dependent on the concentrations of both the benzyl halide and the morpholine.[2] A key factor influencing the S(_N)2 reaction rate is the ability of the halogen to depart as a stable anion, known as its leaving group ability.
S(_N)1 Pathway: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the benzyl halide to form a resonance-stabilized benzylic carbocation and a halide anion.[1][4] This is followed by a rapid attack of the nucleophile on the carbocation. The stability of the benzylic carbocation is a critical factor in this pathway.
For the reaction of benzyl halides with amines like morpholine, the reactivity order is generally observed to be I > Br > Cl.[5] This trend is primarily attributed to the leaving group ability of the halides. The bond strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), and the stability of the resulting halide anion increases (I
Comparative Reactivity: Experimental Insights
While direct kinetic data for the simultaneous reaction of bromo- and chloro-benzyl morpholine derivatives is not extensively published, a wealth of information from analogous systems allows for a reliable comparison. Studies on the ammonolysis of benzyl halides have consistently shown the reactivity trend to be RI > RBr > RCl.[5] This indicates that benzyl bromide is more reactive than benzyl chloride towards amine nucleophiles.
Further evidence comes from kinetic studies of the reaction of substituted benzyl halides with various anilines, where the reactivity order was also found to be I > Br > Cl.[6] This is in line with the principles of leaving group ability in S(_N)2 reactions.
Table 1: Comparison of Benzyl Halide Properties and Expected Reactivity with Morpholine
| Property | Chlorobenzyl Derivative | Bromobenzyl Derivative | Rationale |
| C-X Bond Energy | Higher | Lower | The C-Br bond is weaker and easier to break. |
| Leaving Group Ability | Good | Excellent | Bromide is a more stable anion than chloride. |
| Expected Reaction Rate | Slower | Faster | Better leaving group leads to a lower activation energy.[5] |
Experimental Protocols
For researchers aiming to synthesize N-benzylmorpholine derivatives or to quantitatively assess the reactivity differences, the following protocols are provided.
General Protocol for the Synthesis of N-Benzylmorpholine
This protocol can be adapted for both chlorobenzyl and bromobenzyl starting materials.
Materials:
-
Morpholine
-
Benzyl chloride or Benzyl bromide
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (CH(_3)CN) or other suitable polar aprotic solvent
-
Dichloromethane (CH(_2)Cl(_2))
-
Water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add morpholine (1.1 equivalents) and potassium carbonate (1.2 equivalents).
-
Add acetonitrile as the solvent.
-
Stir the mixture at room temperature.
-
Slowly add the benzyl halide (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction with benzyl bromide is expected to be significantly faster.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylmorpholine.
-
Purify the product by column chromatography if necessary.
Competitive Reactivity Experiment
To directly compare the reactivity of bromobenzyl and chlorobenzyl derivatives, a competitive reaction can be performed.
Procedure:
-
In a reaction vessel, dissolve morpholine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Add a mixture of benzyl bromide (1.0 equivalent) and benzyl chloride (1.0 equivalent) to the morpholine solution.
-
Allow the reaction to proceed for a set period, ensuring that the reaction does not go to completion (e.g., monitor for ~50% conversion of the more reactive halide).
-
Quench the reaction.
-
Analyze the product mixture using quantitative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
The ratio of N-benzylmorpholine formed from benzyl bromide versus benzyl chloride will provide a direct measure of their relative reactivities.
Implications for Drug Development and Synthesis
The choice between a bromobenzyl and a chlorobenzyl derivative in a synthetic route has several practical implications:
-
Reaction Time and Yield: Due to its higher reactivity, benzyl bromide will generally lead to shorter reaction times and potentially higher yields under milder conditions. This can be advantageous in multi-step syntheses where efficiency is crucial.
-
Cost and Availability: Benzyl chloride is often less expensive and more readily available in bulk quantities compared to benzyl bromide, which may be a consideration for large-scale synthesis.
-
Selectivity: In molecules with multiple potential sites for alkylation, the higher reactivity of the bromo derivative may be beneficial for achieving selective functionalization of the desired nucleophile.
-
Substituent Effects: The principles of the Hammett equation can be applied to predict how electron-donating or electron-withdrawing substituents on the benzyl ring will affect the reaction rate. For S(_N)2 reactions, electron-withdrawing groups can slightly increase the rate by making the benzylic carbon more electrophilic, while for S(_N)1 reactions, electron-donating groups will significantly increase the rate by stabilizing the carbocation intermediate.
Conclusion
For the N-alkylation of morpholine, bromobenzyl derivatives are demonstrably more reactive than their chlorobenzyl counterparts. This is primarily due to the superior leaving group ability of the bromide ion. While chlorobenzyl derivatives are a viable and often more economical option, achieving comparable reaction rates may require more forcing conditions. The choice between these two reagents should be guided by a careful consideration of the desired reaction kinetics, cost, and the overall synthetic strategy. For rapid and efficient benzylation under mild conditions, bromobenzyl derivatives are the preferred choice.
References
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from a relevant online chemistry resource.
- Kinetics of reaction of benzyl halides with amines in mixed solvents. (n.d.). Journal of the Indian Chemical Society.
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016, December 5). Quora.
- Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. (1999). The Journal of Organic Chemistry.
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline.
- Benzylation and acetylation of amines and alcohols. (2020, April 26). Chemistry Stack Exchange.
- Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
- Benzyl morpholine derivatives. (n.d.).
- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.
- Preparation of Amines. (2026, January 14).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
